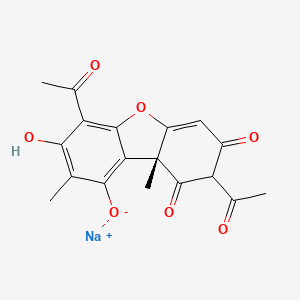

Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium usnate is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Sodium usnate, due to its enhanced solubility in water, has been explored for various scientific and medical applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium usnate can be synthesized by neutralizing usnic acid with sodium hydroxide. The reaction typically involves dissolving usnic acid in a suitable solvent like ethanol, followed by the addition of an equimolar amount of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of sodium usnate .

Industrial Production Methods: Industrial production of sodium usnate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

化学反应分析

Types of Reactions: Sodium usnate undergoes various chemical reactions, including:

Oxidation: Sodium usnate can be oxidized to form different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can convert sodium usnate back to usnic acid or other reduced forms.

Substitution: Sodium usnate can participate in substitution reactions where the sodium ion is replaced by other cations, forming different salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Oxidized derivatives of usnic acid.

Reduction: Usnic acid and its reduced forms.

Substitution: Different metal usnates, such as copper usnate.

科学研究应用

Unfortunately, information regarding the applications of "Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate" is limited within the provided search results. However, based on the available data, we can infer some potential applications and related compounds.

Related Compounds and Potential Applications

- Derivatives of Dibenzofurans: The search results mention several studies involving dibenzofuran derivatives, suggesting a range of applications. For instance, various 2-aryl benzofuran 3-carboxamides and trans-2,3-dihydrobenzofuran-2-aryl benzofuran 3-carboxamides have been synthesized from 3-ethoxycarbonyl benzofuran . These scaffolds are core components in natural and synthetic compounds with antiviral, antibacterial, anti-inflammatory, antiangiogenic, and antimitotic activities .

- Anti-proliferative activity: One study mentions the synthesis of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones and their evaluation for anti-proliferative activity . These compounds were screened against solid tumor and leukemic cell lines, showing promising micromolar potency compared to colchicine-class compounds .

- Other Bioactive Compounds: Research has explored the encapsulation of bioactive compounds, which is relevant to drug delivery and food applications . Capillary electrophoresis has been used to analyze bioactive compounds in various plant extracts, which indicates the importance of identifying and isolating bioactive compounds for various applications .

- Chemical Synthesis: 3-hydroxy-2-aryl acrylate is used in chemical synthesis for creating various compounds with anti-proliferative properties and other biological activities .

Data Table

Due to the limited information on the specific compound "this compound," a comprehensive data table is not feasible. However, a related compound, $$(9aR)-4,8-diacetyl-3,7-dihydroxy-2,9a-dimethyl-9-oxodibenzofuran-1-yl] acetate, has a molecular formula of C20H18O7 and a molecular weight of 386.4 g/mol . Sodium 4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxo-7,8,9,9a-tetrahydrodibenzo[b,d]furan-3-olate has the molecular formula C18H15NaO7 .

Case Studies

作用机制

The mechanism of action of sodium usnate involves multiple pathways:

Antimicrobial Activity: Sodium usnate disrupts the cell membrane of bacteria, leading to cell lysis and death.

Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.

Anticancer Activity: Sodium usnate induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.

相似化合物的比较

Copper Usnate: Another salt of usnic acid with similar antimicrobial properties.

Usnic Acid: The parent compound with a broader range of biological activities.

Other Metal Usnates: Salts of usnic acid with different metal ions, such as zinc usnate and magnesium usnate.

Uniqueness: Sodium usnate is unique due to its enhanced solubility in water, making it more suitable for certain applications compared to other usnates. Its specific interactions with biological targets also make it a promising candidate for further research and development .

生物活性

Sodium, 4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate, commonly referred to as sodium usnate, is a compound derived from usnic acid. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity through various studies and findings.

- Molecular Formula : C18H17NaO7

- Molecular Weight : 368.32 g/mol

- CAS Number : 34769-44-3

Antimicrobial Activity

Sodium usnate exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cell membranes and inhibit protein synthesis in microbial cells.

- Case Study : In a study conducted on Staphylococcus aureus and Escherichia coli, sodium usnate demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a natural preservative in food products .

Anti-inflammatory Properties

In addition to its antimicrobial effects, sodium usnate has been investigated for its anti-inflammatory properties.

- Research Findings : A study published in the Journal of Ethnopharmacology reported that sodium usnate significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Data Table: Summary of Biological Activities

| Activity Type | Pathogen/Cell Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 | |

| Anti-inflammatory | Macrophages (LPS-stimulated) | Not specified |

Toxicity Studies

Toxicological assessments have indicated that sodium usnate exhibits low toxicity levels in vitro and in vivo models. In a study involving rats, doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications .

Potential Applications

Given its antimicrobial and anti-inflammatory properties, sodium usnate shows promise for various applications:

- Pharmaceuticals : As an ingredient in topical formulations for skin infections.

- Food Industry : As a natural preservative due to its antimicrobial effects.

- Cosmetics : In formulations aimed at reducing inflammation and promoting skin health.

属性

分子式 |

C18H15NaO7 |

|---|---|

分子量 |

366.3 g/mol |

IUPAC 名称 |

sodium;(9aR)-4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |

InChI |

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1/t11?,18-;/m0./s1 |

InChI 键 |

MKLQPOLHKMNWKN-UMBXMVFTSA-M |

手性 SMILES |

CC1=C(C(=C2C(=C1[O-])[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

规范 SMILES |

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。